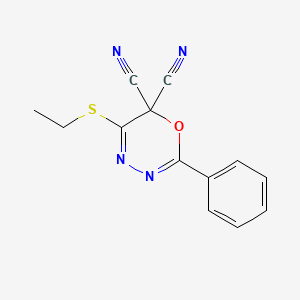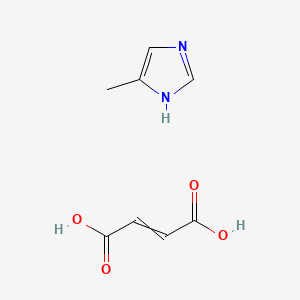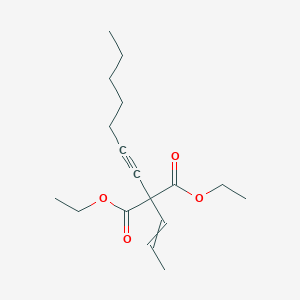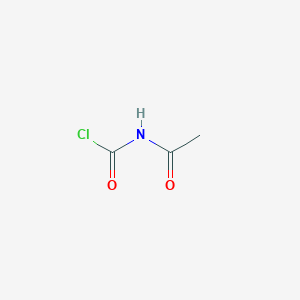![molecular formula C6H7N3O4 B12559373 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 146692-58-2](/img/structure/B12559373.png)
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an oxirane-containing compound with a triazinane derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and substituted triazinane derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with cellular components, leading to the induction of apoptosis in cancer cells. The compound activates both extrinsic and intrinsic apoptotic pathways, involving caspase activation and mitochondrial permeability transition . Additionally, the compound’s interaction with nuclear NF-κB plays a role in enhancing its chemosensitivity when used in combination with curcumin .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione: A similar compound with multiple oxirane groups, used as an experimental antitumor agent.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound with an oxirane ring, used in various chemical reactions.
Uniqueness
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its ability to induce apoptosis in cancer cells and enhance chemosensitivity when combined with other compounds makes it a valuable molecule for further research and development .
Properties
CAS No. |
146692-58-2 |
|---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H7N3O4/c10-4-7-5(11)9(6(12)8-4)1-3-2-13-3/h3H,1-2H2,(H2,7,8,10,11,12) |
InChI Key |
NBZYOWJKOWTTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


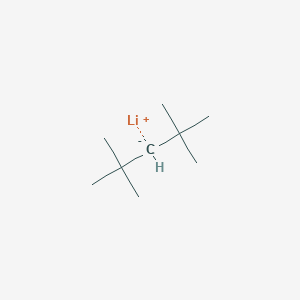
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
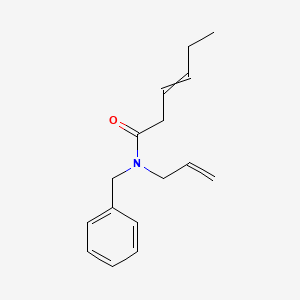
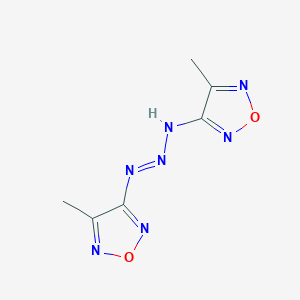
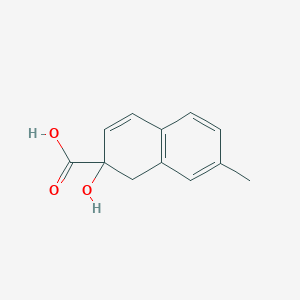
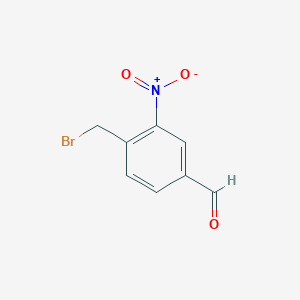
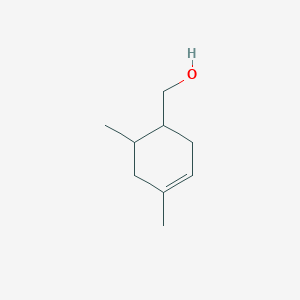
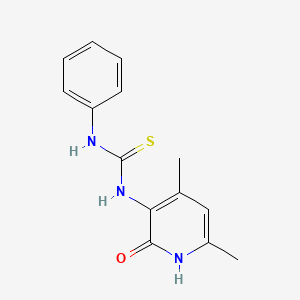
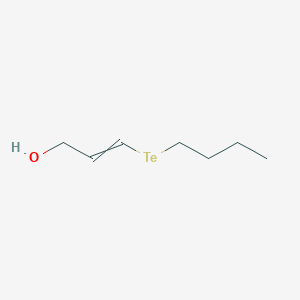
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
